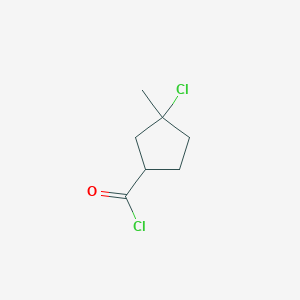
3-Chloro-3-methylcyclopentane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-methylcyclopentane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the cyclopentane ring, along with a carbonyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride typically involves the chlorination of 3-methylcyclopentanone followed by the introduction of the carbonyl chloride group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-methylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 3-chloro-3-methylcyclopentane-1-carboxylic acid.
Reduction: The compound can be reduced to form 3-chloro-3-methylcyclopentane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions.
3-Chloro-3-methylcyclopentane-1-carboxylic acid: Formed through hydrolysis.
3-Chloro-3-methylcyclopentane-1-methanol: Formed through reduction.
Applications De Recherche Scientifique
3-Chloro-3-methylcyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylcyclopentanone: Lacks the chlorine and carbonyl chloride groups.
3-Chlorocyclopentanone: Lacks the methyl group.
Cyclopentanone: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-3-methylcyclopentane-1-carbonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and applications compared to its similar compounds. The presence of both the chlorine and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
74819-87-7 |
|---|---|
Formule moléculaire |
C7H10Cl2O |
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
3-chloro-3-methylcyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c1-7(9)3-2-5(4-7)6(8)10/h5H,2-4H2,1H3 |
Clé InChI |
YXIUNNFBZNXNQN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















